(9H-Fluoren-9-YL)methyl prop-2-enoate
Description
(9H-Fluoren-9-YL)methyl prop-2-enoate is a fluorenylmethyl (Fmoc)-protected acrylate ester. The Fmoc group, derived from fluorene, is widely recognized in organic synthesis for its role as a base-labile protecting group, particularly in peptide synthesis . This compound combines the UV-active fluorenyl moiety with the reactive acrylate ester functionality, making it valuable in applications requiring photolabile protection or polymerization precursors. Its structure comprises a fluorenylmethyl group linked via an ester bond to prop-2-enoic acid (acrylic acid), yielding a molecular formula of C₁₇H₁₄O₂ (calculated based on fluorene: C₁₃H₁₀, methyl: CH₂, and acrylate: C₃H₃O₂).
Properties
CAS No. |
138981-57-4 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C17H14O2/c1-2-17(18)19-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,1,11H2 |
InChI Key |
RCRPQLXMTJIDRN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-YL)methyl prop-2-enoate typically involves the esterification of fluorenylmethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (9H-Fluoren-9-YL)methyl prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-YL)methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethanol.
Substitution: Various substituted fluorenyl esters.
Scientific Research Applications
(9H-Fluoren-9-YL)methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-YL)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The fluorenyl group can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and reactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Differences:
- Reactivity: The acrylate ester in (9H-Fluoren-9-YL)methyl prop-2-enoate enables radical polymerization, unlike Fmoc carbamates, which are tailored for amine protection .
- Deprotection : Fmoc groups are removed under basic conditions (e.g., piperidine), whereas methyl acrylate lacks such selective cleavage .
- Spectroscopy : The vinyl protons (δ 5.8–6.5 ppm) in the acrylate moiety distinguish it from Fmoc carbamates, which exhibit fluorenyl aromatic peaks at δ 7.3–7.8 ppm .
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